molecular formula C12H18N2O2 B5084122 2-(4-butylphenoxy)acetohydrazide

2-(4-butylphenoxy)acetohydrazide

Cat. No.: B5084122
M. Wt: 222.28 g/mol
InChI Key: OAQAJSRYRGJYOL-UHFFFAOYSA-N
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Description

2-(4-butylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)acetohydrazide typically involves the reaction of 4-butylphenol with chloroacetic acid to form 2-(4-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

2-(4-butylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)acetohydrazide
  • 2-(4-sec-butylphenoxy)acetohydrazide
  • N’-(4-(benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

Uniqueness

2-(4-butylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-(4-butylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAJSRYRGJYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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